molecular formula C12H10N2O3S B491476 N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide CAS No. 53257-53-7

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide

Cat. No.: B491476
CAS No.: 53257-53-7
M. Wt: 262.29g/mol
InChI Key: WEHXFVLLFFYCDF-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a sulfonamide group, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The indole core can interact with various receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-oxo-1H-indole-6-sulfonamide
  • 2-oxo-1H-benzo[cd]indole-6-sulfonamide
  • N-methyl-1H-indole-6-sulfonamide

Uniqueness

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide is unique due to its specific combination of the indole core, sulfonamide group, and N-methylation. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-13-18(16,17)10-6-5-9-11-7(10)3-2-4-8(11)12(15)14-9/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHXFVLLFFYCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325287
Record name N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53257-53-7
Record name N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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